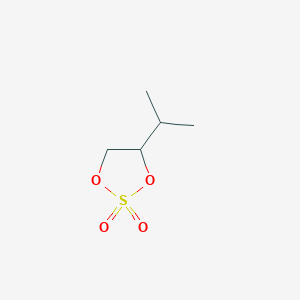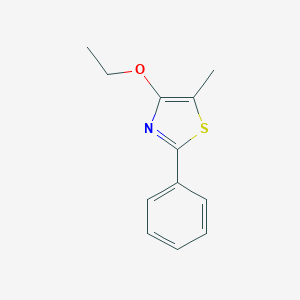
4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of this ring in 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole makes it an interesting molecule to study, as thiazole-containing compounds have been found to exhibit a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole is not yet fully understood. However, studies have suggested that the thiazole ring in this compound may play a role in its biological activity. Thiazole-containing compounds have been found to interact with various enzymes and receptors in the body, which may be responsible for their biological effects.
Biochemical And Physiological Effects
Studies have shown that 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole exhibits various biochemical and physiological effects. For example, this compound has been found to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole has been found to exhibit antibacterial and antifungal properties, which may make it useful in the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One advantage of using 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole in lab experiments is its potential as a lead compound for drug development. However, one limitation is the lack of information on its mechanism of action and potential side effects. Further studies are needed to fully understand the biological effects of this compound and its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole. One area of interest is the development of new drugs based on this compound. Further studies are needed to fully understand its mechanism of action and potential side effects, which will be essential in the development of safe and effective drugs. Additionally, studies on the synthesis of new thiazole-containing compounds with improved biological activity may be of interest. Finally, investigations into the potential use of 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole as a diagnostic tool may also be of interest.
Synthesis Methods
The synthesis of 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole can be achieved through various methods. One such method involves the reaction of ethyl phenylacetate with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The resulting thiosemicarbazone is then cyclized using phosphorus oxychloride to yield 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole.
Scientific Research Applications
The potential applications of 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole in scientific research are vast. One area of interest is its potential use as a lead compound in the development of new drugs. Thiazole-containing compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole may be a promising candidate for the development of new drugs to treat various diseases.
properties
CAS RN |
161012-98-2 |
|---|---|
Product Name |
4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole |
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
4-ethoxy-5-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C12H13NOS/c1-3-14-11-9(2)15-12(13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
CTTDYSANXCEYMY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC(=N1)C2=CC=CC=C2)C |
Canonical SMILES |
CCOC1=C(SC(=N1)C2=CC=CC=C2)C |
synonyms |
Thiazole, 4-ethoxy-5-methyl-2-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



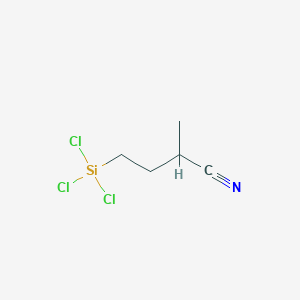


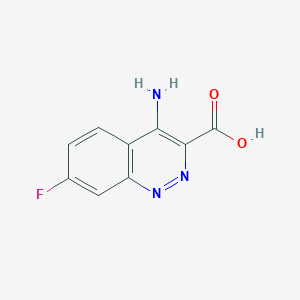
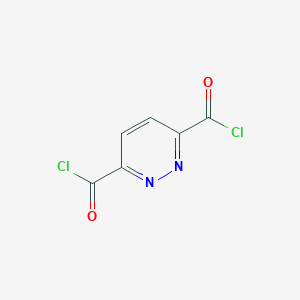

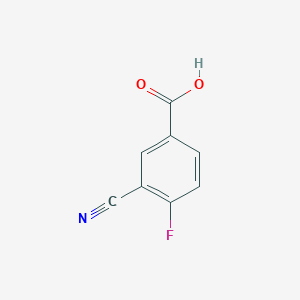
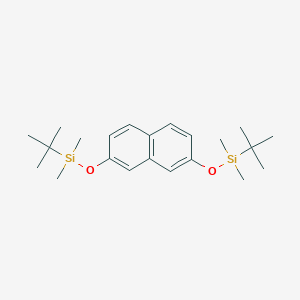
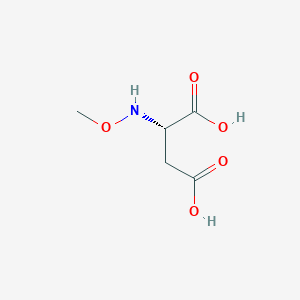

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)
